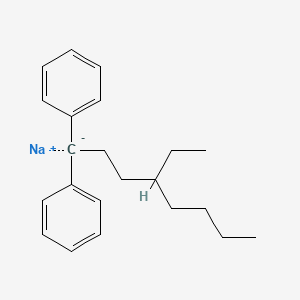

sodium;(4-ethyl-1-phenyloctyl)benzene

Beschreibung

The compound sodium;(4-ethyl-1-phenyloctyl)benzene is a sodium salt derivative of a branched alkylbenzene structure. These compounds are typically synthesized via alkylation or sulfonation reactions followed by sodium salt formation, as exemplified in the preparation of sodium ethoxide-mediated triazole derivatives in .

Eigenschaften

CAS-Nummer |

309947-56-6 |

|---|---|

Molekularformel |

C22H29Na |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

sodium;(4-ethyl-1-phenyloctyl)benzene |

InChI |

InChI=1S/C22H29.Na/c1-3-5-12-19(4-2)17-18-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,19H,3-5,12,17-18H2,1-2H3;/q-1;+1 |

InChI-Schlüssel |

CLZQYKDGOHUBKJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)CC[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4-ethyl-1-phenyloctyl)benzene typically involves the alkylation of benzene with 4-ethyl-1-phenyloctyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

C6H5Na+C8H17C6H4Cl→C8H17C6H4C6H4Na+NaCl

Industrial Production Methods

In an industrial setting, the production of sodium;(4-ethyl-1-phenyloctyl)benzene can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;(4-ethyl-1-phenyloctyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzylic alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia are commonly used for substitution reactions.

Major Products

Oxidation: Benzylic alcohols, benzoic acids.

Reduction: Cyclohexane derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium;(4-ethyl-1-phenyloctyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Wirkmechanismus

The mechanism of action of sodium;(4-ethyl-1-phenyloctyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It can also participate in various biochemical pathways, depending on its specific structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, insights can be drawn from structurally or functionally related compounds:

Sodium Ethoxide-Mediated Derivatives

describes the synthesis of triazole-thioether ketones using sodium ethoxide as a base. While these compounds differ in structure (e.g., triazole and difluorophenyl groups), their preparation highlights sodium’s role in deprotonation and nucleophilic substitution reactions. For instance, sodium ethoxide facilitates the formation of sulfur-carbon bonds in α-halogenated ketones . By analogy, sodium;(4-ethyl-1-phenyloctyl)benzene may undergo similar reactivity in alkylation or sulfonation processes.

Sodium Salts of Aromatic Sulfonic Acids

references P-(4-amino-1-naphthylazo)benzene sulfonic acid, sodium salt, a sulfonated aromatic compound with a sodium counterion. Key differences include:

- Functional Groups : The naphthylazo group in the Cheméo compound introduces chromophoric properties, unlike the purely aliphatic/arathic structure of sodium;(4-ethyl-1-phenyloctyl)benzene.

- Applications: Sodium sulfonates are widely used as dyes or surfactants, whereas sodium;(4-ethyl-1-phenyloctyl)benzene’s alkyl chain may prioritize hydrophobic interactions in nonpolar solvents .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.